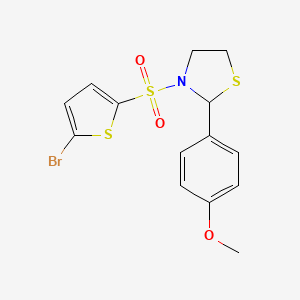

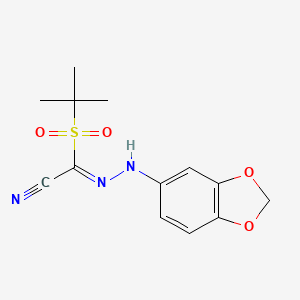

3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is a chemical compound that belongs to the class of thiazolidine sulfonamides. This compound has been extensively studied due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photosensitizers

Thiazolidine derivatives have shown significant potential in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with thiazolidine-related groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms. Their application in PDT is due to their ability to generate reactive oxygen species when exposed to light, targeting cancer cells without harming the surrounding healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

Thiazolidine derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. Some derivatives showed potent activity, indicating the importance of the nitro group on the thiazolidinone moiety and the position of the substituted aryl ring, suggesting a potential application in developing new anticancer agents (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Anticonvulsant Activity

A series of thiazolidinones bearing a sulfonamide group were prepared and evaluated for their anticonvulsant activity using animal models. Several compounds exhibited significant activity, suggesting the potential for developing new anticonvulsant drugs (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Antimicrobial and Antiviral Activities

Thiazolidine sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities. Some compounds showed promising activity against various microorganisms and viruses, indicating their potential use in treating infectious diseases (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Thromboxane A2 Receptor Antagonists

Research has explored the synthesis and evaluation of thiazolidine derivatives as thromboxane A2 receptor antagonists. These compounds were tested for their ability to inhibit U-46619-induced aggregation of rabbit platelet-rich plasma, showing potential as treatments for cardiovascular diseases (Sato, Kawashima, Goto, Yamane, Chiba, Jinno, Satake, Imanishi, & Iwata, 1994).

Propiedades

IUPAC Name |

3-(5-bromothiophen-2-yl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S3/c1-19-11-4-2-10(3-5-11)14-16(8-9-20-14)22(17,18)13-7-6-12(15)21-13/h2-7,14H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJKUCDOQITHMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)

![1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2761208.png)

![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)

![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)

![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2761222.png)

![3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761224.png)